N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
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Description
The compound contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis
The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results was like that of substituted benzyl group on pyrazole .Mechanism of Action
Target of Action
The compound’s primary target is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to influence the NAD+ salvage pathway
Biochemical Pathways
The compound affects the NAD+ salvage pathway . This pathway is crucial for many biological processes, including metabolism and aging . The downstream effects of this interaction would depend on the specific context and could potentially influence a wide range of biological processes.
Pharmacokinetics
The compound’s interaction with nampt suggests it is able to reach its target within cells , implying some degree of bioavailability.
Result of Action
Given its interaction with nampt and the role of nampt in the nad+ salvage pathway , it can be inferred that the compound could potentially influence a wide range of biological processes.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-17(9-11-22-23)15-4-2-14(3-5-15)8-10-21-20(24)16-6-7-18-19(12-16)26-13-25-18/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOJZABUSPJOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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